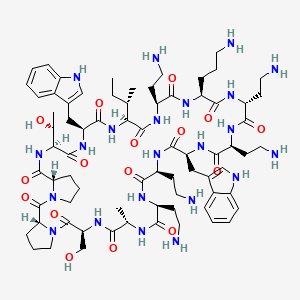
穆雷帕瓦丁
描述
穆瑞帕瓦丁: POL7080 ,属于一类肽模拟抗生素。 它被专门设计用来靶向铜绿假单胞菌,一种臭名昭著的革兰氏阴性菌,以其对多种抗生素的耐药性而闻名 。与传统的抗生素不同,穆瑞帕瓦丁具有新颖的作用机制,不涉及细胞裂解。
科学研究应用
临床应用: 它在败血症、肺部感染和大腿感染模型中显示出优异的疗效。
医院获得性肺炎: 穆瑞帕瓦丁正在被研究用于治疗细菌性医院获得性肺炎。
呼吸机相关性肺炎: 它也对由铜绿假单胞菌引起的细菌性呼吸机相关性肺炎很有希望.
作用机制
穆瑞帕瓦丁选择性地靶向LptD,破坏外膜的完整性。通过抑制LptD,它干扰铜绿假单胞菌中必不可少的过程,最终导致细菌死亡。
生化分析
Biochemical Properties
Murepavadin blocks the activity of the LptD protein in Pseudomonas aeruginosa, causing outer membrane alterations . This interaction with the LptD protein is crucial for its antimicrobial activity.
Cellular Effects
Murepavadin has been found to induce Ca 2+ mobilization, degranulation, and chemokine IL-8 and CCL3 production in a human mast cell line (LAD2 cells) endogenously expressing MRGPRX2 . These effects highlight the influence of Murepavadin on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of Murepavadin involves enhancing bacterial respiration activity and subsequent membrane potential, which promotes intracellular uptake of aminoglycoside antibiotics . This unique mechanism of action contributes to its bactericidal efficacy.
Temporal Effects in Laboratory Settings
Current studies have shown that Murepavadin has strong antimicrobial activity .
Dosage Effects in Animal Models
Preliminary findings suggest that the Murepavadin-amikacin combination displays a synergistic bactericidal effect in a murine pneumonia model .
Metabolic Pathways
Its primary known interaction is with the LptD protein, which is involved in lipopolysaccharide transport .
Transport and Distribution
Its known interaction with the LptD protein suggests it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Murepavadin and its effects on activity or function are areas of active research. Given its interaction with the LptD protein, it is likely that Murepavadin localizes to the outer membrane of Pseudomonas aeruginosa .
准备方法
合成路线:: 穆瑞帕瓦丁是一种合成的环状β发夹肽模拟物。其结构基于阳离子抗菌肽蛋白格林I(PG-1)。 研究人员对PG-1进行了修饰和优化,以创建穆瑞帕瓦丁,旨在提高疗效并降低毒性 .
反应条件:: 穆瑞帕瓦丁的具体合成路线和详细反应条件是专有信息。它通过一系列化学转化合成,以实现其独特的结构。
工业生产:: 穆瑞帕瓦丁目前处于临床开发阶段,其工业规模生产方法正在为未来使用而改进 .
化学反应分析
反应类型:: 穆瑞帕瓦丁不像许多其他抗菌肽那样通过形成孔来破坏细菌膜。相反,它靶向外膜蛋白LptD,它是铜绿假单胞菌细胞包膜的关键组成部分。 这种非溶解机制将穆瑞帕瓦丁与传统抗生素区分开来 .
常用试剂和条件:: 穆瑞帕瓦丁合成中使用的具体试剂和条件仍然保密。研究人员精心设计了它,以最大限度地减少溶血并增强对假单胞菌属的选择性。
主要产物:: 穆瑞帕瓦丁的主要产物是它与LptD的相互作用,破坏外膜并损害细菌存活。
相似化合物的比较
虽然穆瑞帕瓦丁在其非溶解机制方面是独一无二的,但其他抗生素如多粘菌素B和粘菌素也作用于外膜。 穆瑞帕瓦丁的特异性和疗效使其与这些传统选择区分开来 .
属性
IUPAC Name |
(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRXGOBXZLKHZ-NZUANIILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H112N22O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944252-63-5 | |
| Record name | Murepavadin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murepavadin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 944252-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUREPAVADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Murepavadin and what makes it a promising antibiotic candidate?
A1: Murepavadin, formerly known as POL7080, is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa. It represents a novel class of outer membrane protein-targeting antibiotics (OMPTA). [, , ] Unlike traditional antibiotics that often target intracellular processes, Murepavadin exerts its bactericidal activity by disrupting the outer membrane of P. aeruginosa, a mechanism that is less prone to developing resistance. [, ]
Q2: How does Murepavadin interact with its target and what are the downstream effects of this interaction?
A2: Murepavadin specifically binds to Lipopolysaccharide transport protein D (LptD), an essential component of the lipopolysaccharide (LPS) transport machinery in the outer membrane of P. aeruginosa. [, , , ] This binding disrupts the transport of LPS to the outer leaflet of the outer membrane, impairing its integrity. [, , ] This disruption ultimately leads to bacterial cell death. [, , ]
Q3: Does the interaction of Murepavadin with LptD have any other effects besides disrupting LPS transport?
A3: Yes, Murepavadin's interaction with LptD has been shown to induce an envelope stress response in P. aeruginosa. [] This response involves the upregulation of the antisigma factor MucA and the sigma E factor gene algU, along with the alginate synthesis gene algD. [] This suggests the bacteria attempt to counteract the outer membrane disruption caused by Murepavadin.
Q4: Can you explain how Murepavadin enhances the activity of other antibiotics?
A4: Murepavadin's disruption of the outer membrane increases its permeability. [, ] This allows for increased influx of other antibiotics, such as β-lactams and aminoglycosides, thereby enhancing their bactericidal effects. [, ]
Q5: What is known about the stability of Murepavadin?
A6: While specific degradation pathways aren't detailed, research indicates Murepavadin demonstrates stability in various biologically relevant environments. One study mentions that Murepavadin's structure, being a lipidated host defense peptide mimetic, grants it high stability compared to natural host defense peptides. [] This characteristic is crucial for its potential as a therapeutic agent.
Q6: What is the pharmacokinetic profile of Murepavadin?
A7: Studies in healthy subjects demonstrate that Murepavadin exhibits dose-proportional and linear pharmacokinetics after intravenous administration. [] The elimination of Murepavadin is affected by renal function, necessitating dose adjustments in patients with renal impairment. [] Further research has explored the pharmacokinetics of Murepavadin in mouse models of lung infection, demonstrating its ability to reach the epithelial lining fluid (ELF). []
Q7: What is the pharmacodynamic profile of Murepavadin?
A8: Pharmacodynamic studies in neutropenic mouse models reveal that the area under the concentration-time curve for the unbound fraction of Murepavadin (fAUC) to MIC ratio correlates best with efficacy. [] This emphasizes the importance of unbound drug concentrations for its activity.
Q8: What is the in vitro and in vivo efficacy of Murepavadin against P. aeruginosa?
A9: Murepavadin exhibits potent in vitro activity against a broad range of P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , ] It also shows efficacy in preclinical animal models of P. aeruginosa infection, including pneumonia. [, , , ] Notably, Murepavadin demonstrates promising activity against P. aeruginosa biofilms, a significant challenge in chronic infections, in both open and closed systems. []
Q9: What are the known mechanisms of resistance to Murepavadin?
A10: Although Murepavadin is less susceptible to conventional resistance mechanisms, studies have identified mutations in genes involved in LPS biosynthesis (lpxL1, lpxL2, lpxT), transport (bamA, lptD, msbA), and two-component systems (pmrB, cbrA) that can lead to decreased susceptibility. [, ] Notably, these mutations often result in a relatively small decrease in susceptibility compared to other antibiotics. [, ]
Q10: Is there any cross-resistance between Murepavadin and other antibiotics?
A11: While Murepavadin maintains activity against many colistin-resistant strains, some studies suggest a potential for cross-resistance. Specific amino acid substitutions in histidine kinase PmrB were found to reduce susceptibility to Murepavadin, colistin, and tobramycin. [] This highlights the need for careful surveillance and further research into potential cross-resistance as Murepavadin progresses through clinical development.
Q11: What is the safety profile of Murepavadin?
A12: While initial studies in healthy subjects indicated that Murepavadin was well-tolerated, later phase III clinical trials unfortunately revealed toxicity concerns. [, , ] The specifics of this toxicity are not detailed in these papers but highlight the importance of continued investigation into its safety profile.
Q12: What drug delivery strategies are being explored for Murepavadin?
A13: Given its potential for treating respiratory infections, inhalation is being investigated as a delivery route for Murepavadin. This is particularly relevant for cystic fibrosis patients where direct delivery to the lungs could improve efficacy and potentially reduce systemic side effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


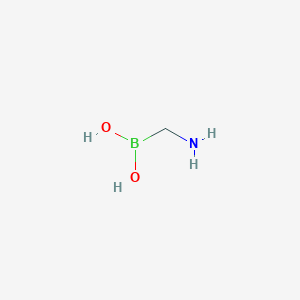

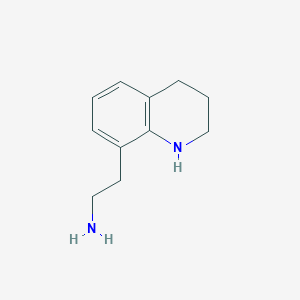

![Naphthalene, 1-[(6-bromohexyl)oxy]-](/img/structure/B1661658.png)
![Imidazo[2,1-b]thiazole-3-methanamine](/img/structure/B1661659.png)
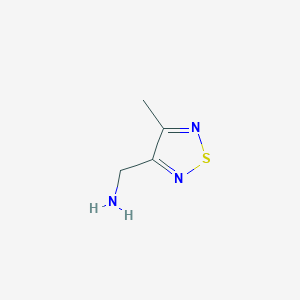
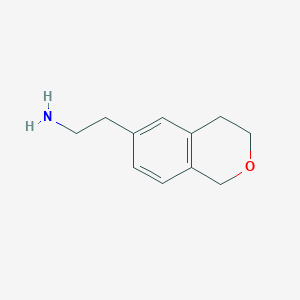
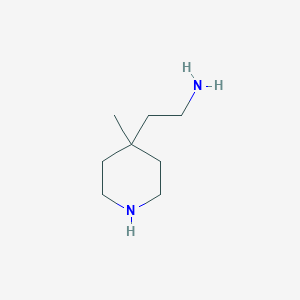
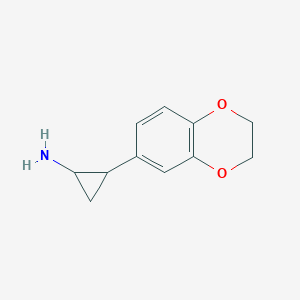
![1-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1661666.png)

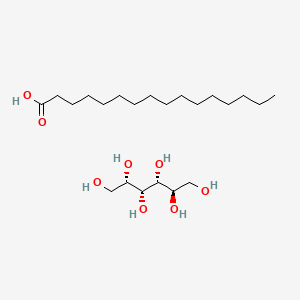
![6-Bromospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1661674.png)
